Product packaging for 6-(1-Ethoxyethoxy)hex-2-yn-1-ol(Cat. No.:CAS No. 61565-20-6)

6-(1-Ethoxyethoxy)hex-2-yn-1-ol

Cat. No.: B15346143
CAS No.: 61565-20-6
M. Wt: 186.25 g/mol
InChI Key: PNORXTMXJGBDBP-UHFFFAOYSA-N
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Description

The pursuit of novel and efficient synthetic methodologies is a central theme in modern organic chemistry. A key strategy in this pursuit is the use of well-designed building blocks that contain multiple functionalities, allowing for sequential and controlled chemical transformations. 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is a prime example of such a molecule, integrating a propargylic alcohol and a protected primary alcohol within a six-carbon chain.

The chemical identity of this compound is defined by two principal functional groups: a propargylic alcohol and an ethoxyethoxy (EE) protected primary alcohol.

Propargylic Alcohols: These are alcohols containing an alkyne group adjacent to a hydroxyl-bearing carbon. wikipedia.orgorganic-chemistry.org This structural motif is a cornerstone in organic synthesis due to its versatile reactivity. The hydroxyl group can be oxidized or can participate in substitution and elimination reactions. The alkyne moiety, with its high electron density, is susceptible to a wide array of transformations, including addition reactions, metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), and cycloadditions. wikipedia.orgorganic-chemistry.org

Protected Alcohols: The protection of hydroxyl groups is a fundamental strategy in multi-step synthesis to prevent unwanted side reactions. The ethoxyethoxy (EE) group is an acetal-type protecting group, valued for its stability under a range of conditions, particularly basic and organometallic environments, and its relatively mild deprotection conditions, typically using acidic hydrolysis.

The combination of these two functionalities in this compound creates a molecule with differentiated reactivity at its two ends, a crucial feature for controlled, stepwise synthetic sequences.

The true value of this compound lies in its capacity to act as a multifunctional building block. The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. A multifunctional building block, like the subject of this article, offers multiple points of connection or transformation.

The propargylic alcohol end can undergo a variety of reactions to build molecular complexity. For instance, the alkyne can be coupled with aryl or vinyl halides in a Sonogashira reaction to form new carbon-carbon bonds. wikipedia.org The hydroxyl group can direct stereoselective reactions or be transformed into other functional groups. At the other end of the molecule, the protected primary alcohol provides a latent hydroxyl group that can be unveiled at a later synthetic stage for further elaboration. This temporal separation of reactivity is a powerful tool for synthetic planning.

Below is a table summarizing the key reactive sites and their potential transformations:

Functional GroupPotential TransformationsSynthetic Utility
Propargylic Alcohol Oxidation, Etherification, Esterification, SubstitutionIntroduction of new functional groups, Chiral induction
Alkyne Sonogashira coupling, Click chemistry, Hydration, ReductionCarbon-carbon bond formation, Heterocycle synthesis
Ethoxyethoxy Ether Acid-catalyzed deprotectionUnmasking of a primary alcohol for further reactions

The construction of complex organic molecules, particularly natural products and pharmaceuticals, often requires long and intricate synthetic sequences. The development of building blocks like this compound is integral to advancing these fields. Research in total synthesis continuously seeks more efficient and elegant routes to complex targets. The principles of convergent synthesis, where large fragments of a target molecule are synthesized independently and then coupled, rely heavily on the availability of such versatile building blocks.

The application of such compounds is found in the synthesis of polyketides, macrolides, and other classes of natural products that feature long carbon chains with multiple stereocenters and functional groups. syr.edunih.gov The ability to introduce an alkyne functionality, which can be further transformed into various other groups, makes propargylic alcohol-containing building blocks particularly valuable in the synthesis of biologically active molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B15346143 6-(1-Ethoxyethoxy)hex-2-yn-1-ol CAS No. 61565-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61565-20-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-(1-ethoxyethoxy)hex-2-yn-1-ol

InChI

InChI=1S/C10H18O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h10-11H,3,5,7-9H2,1-2H3

InChI Key

PNORXTMXJGBDBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCC#CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 1 Ethoxyethoxy Hex 2 Yn 1 Ol and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a systematic framework for planning a synthesis by breaking down the target molecule into simpler, readily available precursors. youtube.comyoutube.com This reverse-synthesis approach illuminates the key bond formations and functional group interconversions necessary to construct the target.

A primary and logical retrosynthetic disconnection is the cleavage of the C6-oxygen bond of the 1-ethoxyethoxy (EE) group. The EE group functions as an acetal (B89532) protecting group for the primary alcohol. uwindsor.ca This step simplifies the target molecule to a key intermediate, hex-2-yn-1,6-diol. The forward reaction, the protection of the diol, is typically accomplished by reacting it with ethyl vinyl ether under mild acidic catalysis. uwindsor.ca This protection is crucial for differentiating the two hydroxyl groups, thereby enabling selective reactions at the C1 position.

Further deconstruction of the hex-2-yn-1,6-diol backbone can proceed in several ways. A common strategy is to disconnect the internal alkyne, which can be formed via the coupling of smaller fragments. For instance, one could envision a C-C bond formation between a three-carbon acetylenic unit and a three-carbon electrophilic unit. A highly effective approach involves the alkynylation of an aldehyde, where a metal acetylide adds to a carbonyl group. organic-chemistry.org This retrosynthetically cleaves the C3-C4 bond, leading back to propargyl alcohol (a three-carbon piece) and a suitable three-carbon aldehyde precursor. This method is powerful for creating the propargylic alcohol functionality directly. chemrxiv.org

Synthesis of Hex-2-yn-1,6-diol as a Central Intermediate

Achieving the correct placement of the triple bond in the hex-2-yn-1,6-diol skeleton requires regioselective control. One robust strategy is the coupling of a terminal alkyne with an electrophile. For example, the lithium or sodium salt of propargyl alcohol can be generated and subsequently reacted with a protected 3-carbon haloalcohol, such as 3-bromopropanol with its hydroxyl group masked, to form the six-carbon chain. The regioselectivity of such addition reactions can be very high, though internal alkynes can sometimes lead to mixtures of products. youtube.com Alternative strategies using transition metal catalysis, for instance with copper or palladium, can also facilitate the coupling of alkynes and alkyl halides with high regioselectivity. rsc.orgrsc.org

While the target molecule itself is achiral, the formation of the C1 alcohol is a key step. In a general sense, propargylic alcohols can be synthesized with high stereoselectivity if a chiral center is desired. This is often achieved through the asymmetric alkynylation of an aldehyde, using a chiral catalyst or ligand system to control the facial selectivity of the addition. organic-chemistry.org For the synthesis of the racemic hex-2-yn-1,6-diol, a non-chiral approach, such as the addition of a propargyl Grignard reagent to an appropriate aldehyde followed by quenching, is sufficient.

Chemoselective Protection Strategies for the C6 Hydroxyl Group

The two hydroxyl groups in hex-2-yn-1,6-diol exhibit different reactivity profiles, a feature that can be exploited for selective protection. The primary hydroxyl at the C6 position is sterically less hindered and generally more nucleophilic than the secondary propargylic hydroxyl at C1. This allows for the C6-hydroxyl to be selectively protected.

The 1-ethoxyethoxy (EE) ether is an acid-sensitive protecting group well-suited for this purpose. It is installed under mild acidic conditions, which favor the reaction at the more accessible primary alcohol. Other protecting groups can also be employed chemoselectively. For instance, bulky silyl (B83357) ethers like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) show a strong preference for reacting with less sterically hindered primary alcohols. nih.govyoutube.com The choice of protecting group is critical and is often dictated by its stability to subsequent reaction conditions and the ease of its eventual removal. masterorganicchemistry.com

Development of Methodologies for 1-Ethoxyethoxy (EE) Acetal Formation

The 1-Ethoxyethoxy (EE) group is an acetal-type protecting group for alcohols. Its formation involves the reaction of an alcohol with ethyl vinyl ether, typically under acidic catalysis. The resulting EE ether is stable to a variety of reaction conditions, including those involving strong bases and nucleophiles, but can be readily cleaved under mildly acidic aqueous conditions.

The formation of acetals, including the 1-ethoxyethoxy (EE) group, is an acid-catalyzed process. quimicaorganica.orgyoutube.com The reaction involves the protonation of the carbonyl group (or in the case of EE formation, the vinyl ether), which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. libretexts.org A variety of acidic catalysts can be employed for this transformation.

Commonly used homogeneous acid catalysts include p-toluenesulfonic acid (p-TSA) and pyridinium (B92312) p-toluenesulfonate (PPTS). masterorganicchemistry.com PPTS is considered a milder catalyst, which can be beneficial when dealing with sensitive substrates. masterorganicchemistry.com In some cases, even a trace amount of a strong acid like hydrochloric acid in methanol (B129727) can be effective. masterorganicchemistry.com

Heterogeneous catalysts have also been developed for acetalization reactions. These offer advantages in terms of ease of separation and catalyst reusability. Examples of solid acid catalysts include:

Perchloric acid adsorbed on silica (B1680970) gel: This system has been shown to be an efficient and reusable catalyst for the protection of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org

Zirconium tetrachloride (ZrCl₄): This Lewis acid is an effective catalyst for the formation of tetrahydropyranyl (THP) ethers, a related acetal protecting group. researchgate.net

Ion-exchange resins: Acidic ion-exchange resins, such as Amberlyst-15, have demonstrated high activity in acetalization reactions. mdpi.com

The mechanism of acetal formation proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org The reaction is reversible, and to drive the equilibrium towards the acetal product, it is often necessary to remove the water formed during the reaction. libretexts.orglibretexts.org This can be achieved using a Dean-Stark trap or by adding a dehydrating agent. libretexts.org

Here is a table summarizing various catalytic systems for acetal formation:

Catalyst SystemSubstratesConditionsNotes
p-Toluenesulfonic acid (p-TSA)Aldehydes, Ketones, AlcoholsAcidic, often with azeotropic removal of waterA common and effective homogeneous catalyst. masterorganicchemistry.com
Pyridinium p-toluenesulfonate (PPTS)AlcoholsMildly acidicUseful for sensitive substrates. masterorganicchemistry.com
Perchloric acid on silica gelAldehydes, KetonesOften solvent-freeReusable heterogeneous catalyst. organic-chemistry.orgorganic-chemistry.org
Zirconium tetrachloride (ZrCl₄)AlcoholsDichloromethaneEffective for THP ether formation. researchgate.net
Amberlyst-15Glycerol, Acetaldehyde293.15 K, 1.0 barHigh activity ion-exchange resin. mdpi.com

The choice of solvent and reaction temperature can significantly impact the efficiency of acetal formation. While some reactions can be performed under solvent-free conditions, particularly with solid catalysts, solvents are often necessary to ensure proper mixing and to control the reaction temperature. organic-chemistry.orgnih.gov

Dichloromethane is a commonly used solvent for protection reactions, including the formation of THP ethers catalyzed by ZrCl₄. researchgate.net For some catalytic systems, the corresponding alcohol can serve as the solvent, especially for less reactive carbonyl compounds. organic-chemistry.org In certain cases, the choice of solvent can influence the reaction pathway. For instance, in the acetalization of furfural (B47365) with polyvinyl alcohol, dimethyl sulfoxide (B87167) (DMSO) gave a slightly higher yield compared to water. mdpi.com

Temperature plays a crucial role in reaction kinetics. While many acetalization reactions proceed efficiently at room temperature, gentle heating can sometimes be employed to accelerate the reaction. researchgate.netmdpi.com However, excessively high temperatures should be avoided as they can lead to side reactions or decomposition of the starting materials or products. In a study on the extraction of flavonoids using deep eutectic solvents, temperature was a key parameter optimized using response surface methodology, with the optimal temperature found to be 70.0 °C. nih.gov

The following table outlines the impact of solvent and temperature on acetal formation:

SolventTemperatureCatalystObservations
DichloromethaneRoom TemperatureZrCl₄Efficient for THP ether formation. researchgate.net
Solvent-freeNot specifiedPerchloric acid on silica gelEfficient for many aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org
Dimethyl Sulfoxide (DMSO)Room Temperaturep-Toluenesulfonic acidHigher yield than water for furfural acetalization. mdpi.com
Methanol62 °CHCl (trace)Used for deprotection of MOM ethers. masterorganicchemistry.com

Comparative Analysis of Orthogonal Hydroxyl Protecting Groups for Alkynols

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. wikipedia.orgorganic-chemistry.org Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.org For alkynols, which contain both a hydroxyl group and a terminal alkyne, the choice of protecting groups for each is critical.

The terminal alkyne is often protected with a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). gelest.comnih.gov These groups can be readily introduced and later removed under specific conditions, such as treatment with potassium carbonate in methanol or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). gelest.com The stability of the silyl group can be tuned by varying the steric bulk of the alkyl substituents. researchgate.net For example, a TIPS group is more stable than a TMS group, allowing for the selective deprotection of the TMS group in the presence of the TIPS group. gelest.com

For the hydroxyl group, acetal-based protecting groups like 1-ethoxyethoxy (EE) and tetrahydropyranyl (THP) are common choices. masterorganicchemistry.com These are stable to the basic and nucleophilic conditions often used in alkyne chemistry but are cleaved under acidic conditions. masterorganicchemistry.com This allows for the selective removal of the hydroxyl protecting group in the presence of a silyl-protected alkyne.

The following table provides a comparative analysis of common orthogonal protecting groups for alkynols:

Protecting GroupFunctional Group ProtectedStabilityDeprotection Conditions
Trimethylsilyl (TMS)Terminal AlkyneBase stable, acid labileK₂CO₃/MeOH; TBAF/THF gelest.com
Triisopropylsilyl (TIPS)Terminal AlkyneMore stable than TMSTBAF/THF gelest.com
1-Ethoxyethoxy (EE)HydroxylBase and nucleophile stableMild aqueous acid libretexts.orglibretexts.org
Tetrahydropyranyl (THP)HydroxylBase and nucleophile stableMild aqueous acid masterorganicchemistry.com
t-Butyldimethylsilyl (TBDMS/TBS)HydroxylMore stable than TMSAcetic acid/THF/H₂O; TBAF/THF wikipedia.org

Purification and Isolation Techniques in Preparative-Scale Synthesis

The isolation and purification of the target compound are critical final steps in any synthesis. For preparative-scale synthesis, where larger quantities of material are handled, specific techniques are required to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. teledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and can handle significantly larger sample loads. teledynelabs.comyoutube.comresearchgate.net The choice of the stationary phase (column chemistry) and mobile phase is crucial for achieving good separation. glsciences.com For compounds like 6-(1-Ethoxyethoxy)hex-2-yn-1-ol, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is often a suitable choice. glsciences.com The ability to scale up a separation from an analytical method to a preparative method on the same system can save time and resources. youtube.com

In addition to preparative HPLC, other chromatographic techniques such as flash chromatography and medium-pressure liquid chromatography (MPLC) can be employed for purification. youtube.comnih.gov These methods are often used for initial purification steps to remove major impurities before final polishing by preparative HPLC.

For some compounds, distillation can be an effective purification method, particularly if the compound is volatile and thermally stable. However, for a molecule like this compound, which has a relatively high boiling point and contains a thermally sensitive acetal group, distillation may not be the preferred method.

The following table summarizes key aspects of preparative purification techniques:

TechniquePrincipleAdvantagesConsiderations
Preparative HPLCLiquid-liquid partitioningHigh resolution, applicable to a wide range of compounds, scalable from analytical methods. teledynelabs.comyoutube.comHigher cost, solvent consumption. glsciences.com
Flash ChromatographyAdsorption chromatographyFast, good for initial purification of large quantities. youtube.comLower resolution than HPLC.
MPLCAdsorption chromatographyIntermediate between flash and HPLC in terms of resolution and pressure.Can be used for initial purification. nih.gov
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partitioning without a solid supportEliminates irreversible adsorption of the sample. nih.govresearchgate.netRequires a suitable two-phase solvent system. nih.gov

The selection of the most appropriate purification strategy will depend on the specific properties of the target compound and the nature of the impurities present in the crude reaction mixture. A combination of techniques is often employed to achieve the desired level of purity. nih.gov

Chemoselective Reactivity and Transformation Pathways of 6 1 Ethoxyethoxy Hex 2 Yn 1 Ol

Reactions Involving the C1 Primary Propargylic Alcohol

The primary propargylic alcohol at the C1 position is a key site for functionalization. Its reactivity is influenced by the adjacent alkyne, yet it can undergo several standard alcohol transformations selectively. The ethoxyethoxy protecting group at the other end of the molecule is generally stable under the conditions used to modify the C1 alcohol, preventing unwanted side reactions. researchgate.netyoutube.comyoutube.com

Oxidation Reactions and Selective Conversion to Carbonyl Derivatives

The selective oxidation of the primary propargylic alcohol in 6-(1-Ethoxyethoxy)hex-2-yn-1-ol can yield either the corresponding propargyl aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. Care must be taken to avoid over-oxidation or reactions involving the alkyne.

Manganese dioxide (MnO₂) is a classic reagent for the mild oxidation of allylic and propargylic alcohols to their corresponding aldehydes. This reagent is known for its high chemoselectivity, typically not affecting alkynes or standard protecting groups. Another common method involves using Dess-Martin periodinane (DMP) or a Swern oxidation, which are also known for their mildness and high yields in converting primary alcohols to aldehydes. For the conversion to a carboxylic acid, stronger oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) could be employed, though this risks potential side reactions with the alkyne or cleavage of the protecting group under the harsh acidic conditions.

Table 1: Oxidation Reactions of the C1 Alcohol

Transformation Reagent(s) Expected Product
Alcohol to Aldehyde Manganese Dioxide (MnO₂) 6-(1-Ethoxyethoxy)hex-2-ynal
Alcohol to Aldehyde Dess-Martin Periodinane (DMP) 6-(1-Ethoxyethoxy)hex-2-ynal
Alcohol to Aldehyde Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) 6-(1-Ethoxyethoxy)hex-2-ynal
Alcohol to Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄) 6-(1-Ethoxyethoxy)hex-2-ynoic acid

Esterification and Etherification Reactions for Further Functionalization

The primary alcohol is readily converted into esters and ethers, providing a route for further molecular elaboration. These reactions are typically straightforward and high-yielding.

Esterification can be achieved under various conditions. A common method is the Steglich esterification, using a carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) efficiently produces the desired ester.

Etherification is commonly performed using the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the ether.

Table 2: Esterification and Etherification of the C1 Alcohol

Reaction Type Reagent(s) Product Class
Esterification R-COOH, DCC, DMAP Propargyl Ester
Esterification R-COCl, Pyridine Propargyl Ester
Etherification 1. NaH; 2. R-X (Alkyl Halide) Propargyl Ether

Nucleophilic Substitution Reactions at the Primary Alcohol Site

To perform nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically done by transforming it into a sulfonate ester, such as a tosylate or mesylate, or by converting it into a halide.

Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate. These activated intermediates are excellent substrates for SN2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols) at the C1 position. Direct conversion to an alkyl halide can be accomplished using reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination.

Reactions at the C2-C3 Alkyne Moiety

The internal alkyne of this compound is a site of unsaturation that can participate in a variety of addition and coupling reactions, often catalyzed by transition metals.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Cu-catalyzed)

While the classic Sonogashira coupling reaction requires a terminal alkyne, the internal alkyne of this molecule can participate in other important transition-metal-catalyzed transformations. wikipedia.orgorganic-chemistry.orgresearchgate.net It is important to note that if this molecule were synthesized from a terminal alkyne precursor, the Sonogashira reaction would have been a key method for creating the carbon skeleton.

For the existing internal alkyne, copper-catalyzed reactions are particularly relevant. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), while most famous for terminal alkynes, has variants that can proceed with internal alkynes, especially activated ones, to form triazoles. Furthermore, various palladium and copper catalysts can promote carbometalation or other addition reactions across the internal triple bond. nih.govresearchgate.net

Table 3: Potential Coupling Reactions at the Alkyne

Reaction Type Catalyst System Product Type Notes
Azide-Alkyne Cycloaddition Copper(I) source Substituted Triazole Often requires activation of the internal alkyne.
Carbopalladation Palladium Catalyst Functionalized Alkene Involves addition of an organopalladium species across the alkyne.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-E bond (where E = Si, B, halogen, etc.) across the alkyne and is a powerful tool for creating functionalized alkenes with high regio- and stereocontrol.

Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the alkyne is typically catalyzed by platinum (e.g., Karstedt's catalyst) or rhodium complexes. For an internal alkyne like this one, a mixture of (E)- and (Z)-vinylsilane isomers can be formed, with the specific outcome depending on the catalyst and reaction conditions.

Hydroboration: The addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane, across the alkyne proceeds via a syn-addition mechanism. For an unsymmetrical internal alkyne, this reaction can produce a mixture of regioisomeric vinylboranes. Subsequent oxidation of the vinylborane (B8500763) with hydrogen peroxide and sodium hydroxide (B78521) yields ketones.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the internal alkyne follows Markovnikov's rule, where the halogen adds to the more substituted carbon of the double bond that would be formed. In the case of this propargylic alcohol, the addition can be complex, potentially leading to a mixture of vinyl halides. The regioselectivity can be influenced by the electronic effects of the adjacent hydroxymethyl group.

Table 4: Hydrofunctionalization of the Alkyne Moiety

Reaction Type Reagent(s) Intermediate/Product Class Stereochemistry/Regiochemistry
Hydrosilylation H-SiR₃, Pt or Rh catalyst Vinylsilane Mixture of isomers possible
Hydroboration 9-BBN or Catecholborane Vinylborane Syn-addition; mixture of regioisomers
Hydrohalogenation H-X (X = Cl, Br, I) Vinyl Halide Follows Markovnikov principles

Electrophilic Additions to the Carbon-Carbon Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic attack. This reactivity allows for the introduction of a variety of functional groups across the alkyne. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration. The regioselectivity and stereoselectivity of these additions are governed by the nature of the electrophile and the reaction conditions. For example, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the triple bond.

Selective Reduction Strategies (e.g., hydrogenation to (Z)- or (E)-alkene, alkane)

The alkyne functionality in this compound can be selectively reduced to either a (Z)-alkene, an (E)-alkene, or a fully saturated alkane, depending on the chosen reagent and reaction conditions.

(Z)-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic method for the syn-addition of hydrogen, yielding the corresponding (Z)-alkene, (Z)-6-(1-Ethoxyethoxy)hex-2-en-1-ol.

(E)-Alkene Formation: The anti-addition of hydrogen to form the (E)-alkene, (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol, is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia.

Alkane Formation: Complete reduction of the alkyne to the corresponding alkane, 6-(1-Ethoxyethoxy)hexan-1-ol, can be accomplished by catalytic hydrogenation over a more active catalyst, such as palladium on carbon (Pd/C).

Desired ProductReagents and Conditions
(Z)-AlkeneH₂, Lindlar's Catalyst
(E)-AlkeneNa, NH₃ (l)
AlkaneH₂, Pd/C

Selective Deprotection of the 1-Ethoxyethoxy Group at C6

The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for the primary alcohol at the C6 position. Its removal is a crucial step in many synthetic sequences, and various methods have been developed to achieve this transformation selectively. researchgate.netresearchgate.netcem.comsigmaaldrich.comorganic-chemistry.org

Acid-Catalyzed Hydrolysis Protocols

The most common method for the deprotection of the EE group is acid-catalyzed hydrolysis. researchgate.netresearchgate.netcem.comsigmaaldrich.com This is typically achieved by treating the protected compound with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a hemiacetal, which then hydrolyzes to the alcohol and ethyl vinyl ether. The reaction is generally efficient but can be harsh for molecules containing other acid-sensitive functional groups. nih.gov

Development of Mild and Green Deprotection Methodologies

Recognizing the limitations of strong acid catalysis, researchers have developed milder and more environmentally friendly methods for the deprotection of acetal-type protecting groups. organic-chemistry.org These methods often employ solid-supported catalysts or Lewis acids that can be easily recovered and reused. For example, methods using lithium chloride and water in DMSO have been shown to be effective for the selective removal of similar protecting groups like the tetrahydropyranyl (THP) group. organic-chemistry.org Other mild reagents include bismuth triflate and iodine. scispace.com Organophotoredox catalysis has also emerged as a chemoselective deprotection strategy for certain ether protecting groups. chemrxiv.org

Orthogonal Deprotection Strategies in Complex Synthetic Sequences

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. researchgate.netbham.ac.ukthieme-connect.de This strategy involves using protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group without affecting others. bham.ac.ukthieme-connect.denih.gov The 1-ethoxyethoxy group is considered to be acid-labile. Therefore, in a molecule containing other protecting groups such as silyl (B83357) ethers (cleaved by fluoride), benzyl ethers (cleaved by hydrogenolysis), or esters (cleaved by base), the EE group can be selectively removed using mild acidic conditions while leaving the other protecting groups intact. This orthogonality is a powerful tool for synthetic chemists, enabling the stepwise manipulation of different parts of a complex molecule. researchgate.netsigmaaldrich.com

Post-Deprotection Reactivity of the C6 Hydroxyl Group

The initial step required to engage the C6 hydroxyl group in further reactions is the selective removal of the 1-ethoxyethoxy (EE) protecting group. The EE group is an acetal (B89532), typically stable under basic and neutral conditions but labile to aqueous acidic conditions.

Mild acidic hydrolysis is the standard method for the deprotection of EE ethers. Reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol) or dilute solutions of mineral acids (e.g., HCl) or Lewis acids are commonly employed. The selection of the deprotection conditions would be critical to avoid undesired reactions at the propargylic alcohol moiety (C1 hydroxyl group). The deprotection would yield the diol, 6-hydroxyhex-2-yn-1-ol .

Subsequent Functionalization and Derivatization

Following the selective deprotection of the C6 hydroxyl group to reveal the primary alcohol, a variety of functionalization and derivatization reactions could be envisioned. The primary alcohol at C6 is generally more sterically accessible and more nucleophilic than the secondary propargylic alcohol at C1, which should allow for a degree of chemoselectivity.

Common derivatizations would include:

Oxidation : Selective oxidation of the primary alcohol at C6 to an aldehyde or a carboxylic acid could be achieved using a range of modern oxidation reagents. For instance, Swern oxidation or the use of Dess-Martin periodinane would likely yield the corresponding aldehyde, while stronger oxidizing agents like Jones reagent would lead to the carboxylic acid.

Esterification and Etherification : The C6 hydroxyl group could be selectively esterified using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. Similarly, etherification, for example, a Williamson ether synthesis, could be performed under basic conditions.

Halogenation : Conversion of the C6 hydroxyl group to a halide could be accomplished using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

A hypothetical reaction scheme for the selective functionalization is presented below:

Starting MaterialReagentProduct
6-hydroxyhex-2-yn-1-olPyridinium chlorochromate (PCC)6-oxohex-2-yn-1-ol
6-hydroxyhex-2-yn-1-olAcetic anhydride, pyridine6-acetoxyhex-2-yn-1-ol
6-hydroxyhex-2-yn-1-olSodium hydride, then benzyl bromide6-(benzyloxy)hex-2-yn-1-ol

Intramolecular Cyclization Reactions Involving C6 Hydroxyl

The deprotected 6-hydroxyhex-2-yn-1-ol possesses a hydroxyl group and an alkyne separated by a flexible alkyl chain, making it a suitable precursor for intramolecular cyclization reactions to form heterocyclic compounds. The regioselectivity of such cyclizations is often governed by Baldwin's rules.

A 6-endo-dig cyclization, where the C6 oxygen atom attacks the internal carbon of the alkyne, would lead to the formation of a seven-membered oxepine ring. This process is generally disfavored. A more plausible pathway would be a 5-exo-dig cyclization, which is favored. However, this would require the hydroxyl group to attack the terminal carbon of the alkyne, which is not the case in this molecule.

Alternatively, the cyclization could be promoted by transition metal catalysts. For instance, gold or platinum catalysts are known to activate alkynes towards nucleophilic attack. A gold(I)-catalyzed intramolecular hydroalkoxylation could potentially facilitate the 6-endo-dig cyclization.

Another possibility involves the isomerization of the alkyne to an allene, followed by an intramolecular Michael addition of the hydroxyl group.

Cyclization TypeProduct Type
Base- or metal-catalyzed intramolecular additionSubstituted tetrahydropyran (B127337) or oxepine derivatives

Chemo-, Regio-, and Stereoselectivity in Integrated Reaction Sequences

In a multi-step synthesis involving This compound , controlling selectivity would be paramount.

Chemoselectivity : The two distinct hydroxyl groups—the primary C6 alcohol (once deprotected) and the secondary propargylic C1 alcohol—present a key challenge for chemoselectivity. The greater steric hindrance and the electronic effect of the adjacent alkyne on the C1 hydroxyl group would likely allow for selective reactions at the C6 position. For example, acylation with a bulky acylating agent would be expected to occur preferentially at the C6 hydroxyl.

Regioselectivity : In reactions involving the alkyne moiety, such as additions or metal-catalyzed couplings, the substitution pattern of the alkyne would direct the regiochemical outcome. For instance, in a hydroboration-oxidation sequence, the boron would add to the less hindered carbon of the alkyne.

Stereoselectivity : The creation of new stereocenters during reactions would require the use of chiral reagents or catalysts. For example, an asymmetric reduction of the alkyne to a cis-alkene could be achieved using Lindlar's catalyst. If the propargylic alcohol were to undergo a substitution reaction, the stereochemical outcome would depend on the mechanism (SN1 vs. SN2).

Due to the absence of specific studies on This compound , the discussions above remain speculative and are based on the general reactivity of the constituent functional groups.

Application As a Versatile Synthetic Intermediate in Complex Molecule Construction

Precursor in Natural Product Total Synthesis

Natural products often feature complex carbon skeletons with multiple stereocenters and functional groups. The synthesis of these molecules frequently relies on the use of versatile building blocks that can be elaborated in a controlled and predictable manner. nih.govnih.govresearchgate.netresearchgate.net

Polyketides are a large and structurally diverse class of natural products characterized by repeating acetate (B1210297) and propionate units. mdpi.com The synthesis of polyketide fragments often involves the iterative coupling of smaller building blocks. The structure of 6-(1-ethoxyethoxy)hex-2-yn-1-ol is well-suited for the construction of linear scaffolds that can serve as precursors to polyketides. syr.edu

The propargylic alcohol can be oxidized to an aldehyde or a carboxylic acid, while the internal alkyne can undergo a variety of transformations, including reduction to either a cis- or trans-alkene, or participation in coupling reactions to extend the carbon chain. libretexts.orgkhanacademy.org For instance, stereoselective reduction of the alkyne would yield an allylic alcohol, a common motif in polyketide natural products.

Table of Potential Transformations for Linear Scaffold Elaboration:

Reagent/ReactionTransformation of AlkyneResulting Functional Group
H2, Lindlar's catalystSyn-hydrogenationcis-Alkene
Na, NH3Anti-hydrogenationtrans-Alkene
O3; then DMSOzonolysisTwo carbonyl compounds
R-B(OH)2, Pd catalystSuzuki CouplingSubstituted alkene

The alkyne functionality in this compound can be strategically employed in the synthesis of precursors for biologically active molecules. The carbon-carbon triple bond can participate in various cycloaddition reactions or be converted into other functional groups found in natural products. organic-chemistry.org For example, the Sonogashira coupling of the alkyne with an appropriate aryl or vinyl halide could introduce aromatic or polyene fragments common in many natural products.

Furthermore, the protected alcohol at the 6-position can be deprotected at a later stage in the synthesis to reveal a primary alcohol, which can then be further functionalized. This strategy of latent functionality is a cornerstone of modern synthetic organic chemistry.

Building Block for Pharmaceutical Intermediates and Lead Compounds

The development of new pharmaceutical agents often relies on the synthesis of novel molecular scaffolds that can be decorated with various functional groups to optimize their biological activity.

The bifunctional nature of this compound makes it a potential starting material for the synthesis of diverse heterocyclic and carbocyclic scaffolds. For example, intramolecular reactions involving the two alcohol groups (after deprotection of the acetal) and the alkyne could lead to the formation of furan or pyran ring systems, which are common cores in many pharmaceutical compounds. The alkyne itself can be a precursor to various five- and six-membered rings through reactions like the Pauson-Khand reaction or various cycloadditions.

Linkers play a crucial role in connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or PROTACs. nih.govnih.govvectorlabs.commdpi.com The linear six-carbon chain of this compound provides a defined spatial separation between two points of attachment. The terminal alcohol and the protected alcohol at the other end can be selectively functionalized to attach to a biological macromolecule and a small molecule drug, respectively.

The alkyne functionality within the linker can also be utilized for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach payloads or other molecular probes. researchgate.net

Potential Linker Synthesis Strategy:

Functionalization of the propargylic alcohol: The primary alcohol at the 1-position can be converted to an azide or another functional group for attachment to a biomolecule.

Deprotection of the ethoxyethoxy group: The acetal (B89532) is removed under acidic conditions to reveal the primary alcohol at the 6-position.

Attachment of a payload: The newly revealed alcohol can be esterified or etherified with a cytotoxic drug or other small molecule.

Development of Advanced Materials Precursors

Alkynes are valuable functional groups in materials science, particularly in the synthesis of functional polymers. nsf.govresearchgate.netacs.orgumons.ac.be

The presence of a terminal alkyne in a monomer can be exploited for polymerization reactions, such as those used to create polyacetylenes or to cross-link polymer chains. While this compound possesses an internal alkyne, it can still participate in certain polymerization or cross-linking reactions. For instance, the alkyne can undergo thiol-yne "click" reactions to form cross-linked polymer networks. nsf.govresearchgate.netacs.org

The two hydroxyl groups also offer handles for incorporation into polyesters or polyurethanes. A potential application could be the synthesis of a diol monomer (after deprotection) that can be copolymerized with other monomers to introduce alkyne functionalities along the polymer backbone. These alkynes can then be used for post-polymerization modification to tune the material's properties.

Insufficient Information for Article Generation on "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific research data to generate the requested article on "this compound" focusing on its application as a versatile synthetic intermediate in the construction of complex molecules, specifically within the areas of polymer synthesis, functional materials, and supramolecular assemblies.

The search for detailed research findings, data tables, and specific examples of "this compound" being utilized as a monomer or precursor in the requested contexts did not yield any relevant scientific articles or studies. The available information is limited to basic chemical identifiers and properties of the compound.

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Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-(1-Ethoxyethoxy)hex-2-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent. The methylene (B1212753) protons adjacent to the hydroxyl group would show a triplet due to coupling with the neighboring propargylic protons. The protons of the ethoxy group and the ethylidene portion of the acetal (B89532) would present as a quartet and a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The two sp-hybridized carbons of the alkyne would appear in a characteristic downfield region. The carbon atom of the acetal is also a key indicator, appearing further downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity (¹H NMR) Coupling Constant (J, Hz, predicted)
14.2551.5t2.2
2-82.0--
3-80.5--
42.3019.0m-
51.6538.5m-
63.7062.0t7.0
7 (acetal CH)4.75100.0q5.3
8 (acetal CH₃)1.3019.5d5.3
9 (ethoxy CH₂)3.5060.5q7.0
10 (ethoxy CH₃)1.2015.0t7.0
OHvariable-br s-

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in confirming the connectivity between adjacent protons, for instance, between the protons at C-4, C-5, and C-6. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning the quaternary carbons of the alkyne by observing correlations to nearby protons.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to observe the protonated molecule [M+H]⁺ or an adduct with a sodium ion [M+Na]⁺.

The fragmentation of this molecule under mass spectrometric conditions would be expected to proceed through several key pathways. A primary fragmentation would be the loss of the ethoxy group from the acetal, followed by the loss of acetaldehyde. Another characteristic fragmentation would involve the cleavage of the bond between C-3 and C-4.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (predicted) Proposed Fragment Formula of Fragment
201.28[M+H]⁺C₁₀H₁₇O₃⁺
155.22[M - C₂H₅O]⁺C₈H₁₁O₂⁺
111.15[M - C₂H₅O - C₂H₄O]⁺C₆H₇O⁺
97.13[C₆H₉O]⁺C₆H₉O⁺

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, which in turn provides the elemental composition and helps to distinguish between isobaric species.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A weak to medium intensity band around 2200-2260 cm⁻¹ would be indicative of the C≡C stretching of the internal alkyne. Strong C-O stretching bands would be observed in the 1000-1200 cm⁻¹ region, characteristic of the alcohol and the acetal functionalities.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the alkyne C≡C stretch, which often gives a stronger signal in the Raman spectrum than in the IR spectrum for symmetrically substituted or internal alkynes.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
AlcoholO-H Stretch3200-3600WeakBroad, Strong (IR)
AlkyneC≡C Stretch~2230~2230Weak (IR), Strong (Raman)
AlkaneC-H Stretch2850-30002850-3000Medium to Strong
Acetal/EtherC-O Stretch1000-1200WeakStrong (IR)

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

While this compound is likely a liquid at room temperature, its absolute stereochemistry at the chiral center of the acetal group could be determined by X-ray crystallography of a suitable crystalline derivative. This would involve reacting the alcohol with a chiral carboxylic acid to form a diastereomeric ester, or with a heavy-atom containing reagent to facilitate crystallization and phase determination in the X-ray diffraction experiment.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule. This would definitively establish the relative and absolute stereochemistry of all chiral centers.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound, monitoring its formation in a chemical reaction, and analyzing it within a complex mixture.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a refractive index detector (RID) or a UV detector at a low wavelength if the alkyne shows some absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of this moderately volatile compound. The sample would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components would then be introduced into a mass spectrometer for detection and identification. The retention time from the GC would provide one level of identification, while the mass spectrum would confirm the structure.

Interactive Data Table: Predicted Chromatographic Conditions for this compound

Technique Column Mobile/Carrier Phase Detection Method Expected Result
HPLCC18Water/Acetonitrile GradientRID or low λ UVA single major peak for a pure sample
GC-MSDB-5 or similarHeliumMass Spectrometry (EI)A peak at a specific retention time with a mass spectrum matching the compound

Computational Chemistry and Theoretical Investigations of 6 1 Ethoxyethoxy Hex 2 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model the electronic structure of organic molecules with a good balance of accuracy and computational cost.

For 6-(1-ethoxyethoxy)hex-2-yn-1-ol, these calculations can elucidate key electronic descriptors. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the alcohol and ether functionalities are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal centers. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient, rendering it acidic.

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In this compound, the HOMO is likely to be localized around the electron-rich oxygen atoms and the π-system of the alkyne. The LUMO, on the other hand, would be associated with the antibonding orbitals of the molecule. The precise energies and spatial distributions of these orbitals can be calculated to predict how the molecule will interact with other reagents. For instance, a nucleophile would preferentially attack at atoms where the LUMO has a large coefficient, while an electrophile would target regions of high HOMO density.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates the ionization potential and the propensity to donate electrons.
LUMO Energy1.2 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesO (alcohol): -0.7, O (ether): -0.6, H (alcohol): +0.4Quantifies the partial charges on atoms, highlighting the most electrophilic and nucleophilic sites.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the hexyl chain and the ethoxyethoxy group in this compound means that it can adopt a multitude of conformations. Understanding this conformational landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules.

In an MD simulation, the motion of atoms and molecules is calculated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformers. For this compound, MD simulations would reveal the preferred orientations of the alkyl chain, the rotational barriers around the single bonds, and the potential for intramolecular hydrogen bonding between the alcohol and ether oxygens.

The simulations would likely show that the extended, anti-periplanar conformations of the alkyl chain are energetically favorable to minimize steric hindrance. However, gauche conformations may also be populated, leading to a more compact structure. The orientation of the ethoxyethoxy protecting group relative to the rest of the molecule is also a key conformational variable. The results of these simulations can be visualized through trajectory analysis and summarized in Ramachandran-like plots for the key dihedral angles.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers of this compound

Dihedral Angle (Atoms)Predicted Stable Conformations (degrees)Energetic Preference
C4-C5-C6-O1~180 (anti), ±60 (gauche)Anti is generally favored
C5-C6-O1-C7~180 (anti), ±60 (gauche)Dependent on intramolecular interactions
C6-O1-C7-O2±60, ±120, 180Multiple low-energy states due to ether linkages
O1-C7-O2-C8±60, ±120, 180Highly flexible with several accessible conformers

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several reactions of synthetic interest could be investigated.

One such reaction is the acid-catalyzed deprotection of the ethoxyethoxy group to regenerate the diol. Transition state modeling could be used to determine the activation energy for this process and to understand the role of the acid catalyst. The calculations would likely show a mechanism involving protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a carbocation intermediate, which is then trapped by water.

Another area of interest is the reactivity of the alkyne functionality. For example, the mechanism of a metal-catalyzed hydrogenation or a cycloaddition reaction could be explored. Computational modeling can predict the stereochemical outcome of such reactions by comparing the energies of the different possible transition states.

Table 3: Predicted Activation Energies for Potential Reactions of this compound

ReactionProposed MechanismPredicted Activation Energy (kcal/mol)Significance
Acid-Catalyzed DeprotectionProtonation followed by C-O bond cleavage20-25Provides insight into the lability of the protecting group.
Palladium-Catalyzed Hydrogenation (to alkene)Oxidative addition of H2, migratory insertion15-20Helps in understanding the conditions required for selective reduction.
[3+2] Cycloaddition with an AzideConcerted or stepwise mechanism25-30Predicts the feasibility and regioselectivity of forming a triazole.

Structure-Reactivity Relationship Studies of Analogues and Derivatives

By systematically modifying the structure of this compound and calculating the resulting changes in its properties, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These studies are invaluable for the rational design of new molecules with desired characteristics.

For example, the effect of changing the length of the alkyl chain, substituting the ethoxy group with other alkoxy groups, or introducing substituents on the alkyne could be investigated. By calculating a range of molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) for a series of analogues, a mathematical model can be developed that correlates these descriptors with a particular activity or property, such as reaction rate or binding affinity to a biological target.

These models can then be used to predict the properties of yet-to-be-synthesized molecules, thereby accelerating the discovery process. For instance, a QSAR study might reveal that increasing the steric bulk of the protecting group decreases the rate of a particular reaction, or that introducing an electron-withdrawing group on the alkyne enhances its reactivity in a specific transformation.

Table 4: Hypothetical QSAR Model for the Reactivity of this compound Analogues

Analogue/DerivativeSteric Parameter (Es)Electronic Parameter (σ)Predicted Relative Reactivity (log k_rel)
6-(1-Methoxyethoxy)hex-2-yn-1-ol-0.070.051.1
6-(1-Isopropoxyethoxy)hex-2-yn-1-ol-0.47-0.150.8
7-Chloro-6-(1-ethoxyethoxy)hex-2-yn-1-ol-0.200.231.5
6-(1-Ethoxyethoxy)hept-2-yn-1-ol-0.38-0.050.9

Conclusion and Future Directions in Research

Emerging Applications in Chemical Biology and Materials Science

The unique bifunctional nature of 6-(1-Ethoxyethoxy)hex-2-yn-1-ol makes it a valuable building block in both chemical biology and materials science. The alkyne functionality provides a handle for "click" chemistry reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). These reactions are known for their high efficiency and selectivity, allowing for the conjugation of this molecule to biomolecules such as proteins, nucleic acids, and carbohydrates. This opens up possibilities for its use in the development of bioprobes, imaging agents, and drug delivery systems.

In materials science, the linear and rigid nature of the alkyne unit can be exploited in the synthesis of novel polymers and functional materials. The terminal hydroxyl group, after deprotection, can serve as an initiation site for polymerization or as a point of attachment to surfaces and nanoparticles. The ability to precisely control the placement of the alkyne within a polymer chain or on a material surface could lead to the development of advanced materials with tailored electronic, optical, or mechanical properties.

Opportunities for Sustainable and Green Chemistry Approaches in its Transformations

The principles of green chemistry are increasingly being applied to the synthesis and transformation of fine chemicals, and this compound is no exception. frontiersin.org Future research in this area will likely focus on several key aspects:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com This could involve the use of catalytic addition reactions rather than stoichiometric reagents.

Use of Renewable Feedstocks: Exploring the synthesis of the hexynol (B8569683) backbone from biomass-derived starting materials would significantly improve the sustainability of its production. mdpi.com

Benign Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key goal. frontiersin.org Furthermore, the development of non-toxic and recyclable catalysts, including biocatalysts or earth-abundant metal catalysts, will be crucial. mdpi.comchinesechemsoc.org

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure, will reduce the environmental footprint of its transformations. mdpi.com

By embracing these green chemistry principles, the synthesis and application of this compound can be made more environmentally friendly and economically viable, paving the way for its broader use in various scientific and technological fields. researchgate.net

Q & A

Basic Research Questions

Q. What are the defining structural features of 6-(1-Ethoxyethoxy)hex-2-yn-1-ol, and how do they influence its reactivity?

  • The compound contains three reactive moieties: (i) a terminal hydroxyl group at position 1, (ii) a triple bond (alkyne) between positions 2 and 3, and (iii) a 1-ethoxyethoxy ether group at position 6. The hydroxyl group can undergo oxidation or act as a nucleophile, while the alkyne enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation. The ethoxyethoxy group enhances solubility in nonpolar solvents and may stabilize intermediates via steric protection. The interplay of these groups requires careful control during synthetic modifications .

Q. What are standard synthetic routes to this compound?

  • A plausible route involves:

  • Step 1: Protection of the hydroxyl group in hex-2-yn-1-ol using a silyl chloride (e.g., TBSCl) to prevent undesired reactions during subsequent steps .
  • Step 2: Etherification at position 6 via nucleophilic substitution with 1-ethoxyethanol under basic conditions (e.g., NaH in THF).
  • Step 3: Deprotection of the silyl group using tetrabutylammonium fluoride (TBAF).
    Yield optimization requires monitoring by TLC or GC-MS to ensure intermediate purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet for ethoxy CH3), δ 3.4–3.7 ppm (methylene groups in the ether), and δ 4.2–4.4 ppm (hydroxyl proton, broad).
  • ¹³C NMR: Alkyne carbons at δ 70–85 ppm, ether oxygens at δ 60–70 ppm.
    • IR: Stretching vibrations for -OH (~3300 cm⁻¹), alkyne C≡C (~2100 cm⁻¹), and ether C-O (~1100 cm⁻¹).
    • MS: Molecular ion peak at m/z 188.2 (C10H18O3) with fragmentation patterns confirming the ethoxyethoxy group .

Advanced Research Questions

Q. How can the hydroxyl group be selectively functionalized without perturbing the alkyne or ethoxyethoxy group?

  • Methodology:

  • Protection: Use silyl ethers (e.g., TBDMSCl) or acetals to shield the hydroxyl group.
  • Reaction Conditions: Employ mild bases (e.g., pyridine) and low temperatures (0–5°C) to minimize alkyne reactivity.
  • Example: Acetylation with acetic anhydride in dichloromethane at 0°C achieves >90% selectivity for the hydroxyl group .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic/basic conditions?

  • Data Conflict: Some studies report ether cleavage under strong acids (e.g., H2SO4), while others note stability in weak acids (e.g., AcOH).
  • Resolution:

  • Conduct controlled kinetic studies using NMR to monitor degradation at varying pH (1–14) and temperatures.
  • Computational modeling (DFT) can predict bond dissociation energies for the ether group under different conditions .

Q. How does the ethoxyethoxy group influence the compound’s interaction with enzymatic systems (e.g., oxidoreductases)?

  • Experimental Design:

  • Enzyme Assays: Test substrate activity with alcohol dehydrogenases (ADHs) or cytochrome P450 isoforms.
  • Kinetic Parameters: Compare kcat and Km values with analogous compounds lacking the ether group.
  • Structural Insights: Use X-ray crystallography or docking simulations to analyze steric effects of the ethoxyethoxy moiety on enzyme binding .

Q. Can this compound serve as a precursor for strained cycloalkynes in bioorthogonal chemistry?

  • Approach:

  • Cyclization: Treat with Au(I) catalysts to form cyclohexyne intermediates.
  • Application: React with tetrazines for live-cell labeling. Monitor reaction efficiency via fluorescence quenching assays.
  • Yield Challenges: Competing alkyne polymerization requires precise stoichiometry and inert atmospheres .

Key Considerations for Researchers

  • Synthetic Reproducibility: Document reaction atmospheres (e.g., N2 for alkyne stability) and catalyst purity.
  • Analytical Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Biological Relevance: Prioritize cytotoxicity assays before enzymatic studies to rule out nonspecific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.